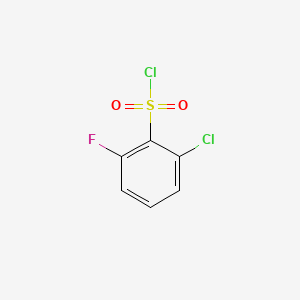

2-Chloro-6-fluorobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of High-Purity Fluorobenzene Derivatives : The use of sulfonyl chloride, including compounds like 2-Chloro-6-fluorobenzene-1-sulfonyl chloride, has been shown to be critical in the synthesis of high-purity fluorobenzene derivatives. These derivatives are valuable as intermediates in the creation of active ingredients for pharmaceutical and agricultural applications (Moore, 2003).

Intermediate in Lumiracoxib Synthesis : 2-Chloro-6-fluorobenzene-1-sulfonyl chloride is used in the synthesis process of Lumiracoxib, a drug used for treating pain and inflammation (Sun Chong-lu, 2013).

Synthesis of Fluoronitrobenzenesulfonyl Chlorides : This compound is involved in the synthesis of various fluoronitrobenzenesulfonyl chlorides, which have potential applications in further chemical transformations (Zhersh et al., 2010).

Electrochemical Fluorination : In the field of electrochemical fluorination, 2-Chloro-6-fluorobenzene-1-sulfonyl chloride plays a role in the fluorination of chlorobenzene, leading to various fluorinated products (Momota et al., 1995).

Synthesis of Sulfonyl Fluoride Hubs : Sulfonyl fluorides, including derivatives of 2-Chloro-6-fluorobenzene-1-sulfonyl chloride, are used in the synthesis of new classes of sulfonyl fluoride hubs. These hubs are important in ligation chemistry, chemical biology, and drug discovery (Leng et al., 2018).

Mechanism of Action

- The primary target of 2-Chloro-6-fluorobenzene-1-sulfonyl chloride is the aromatic ring system. Specifically, it undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. Aromaticity is maintained during these reactions, allowing the compound to retain its stability and reactivity .

- The electrophile forms a sigma bond with the benzene ring, leading to the generation of a positively charged benzenonium intermediate. This intermediate serves as the reactive species in subsequent steps .

- In the second, fast step, a proton is removed from the intermediate, resulting in the substitution of the benzene ring with the desired functional group (e.g., sulfonyl chloride). The aromaticity is restored in this step .

- Downstream effects depend on the specific reaction context. For instance, if 2-Chloro-6-fluorobenzene-1-sulfonyl chloride reacts with an amine, it can lead to sulfonamide formation .

- Absorption : The compound is not soluble in water but dissolves readily in common organic solvents such as alcohols, ethers, aromatic hydrocarbons, and ketones .

- The molecular and cellular effects depend on the specific functional group introduced during the substitution reaction. For example, if the sulfonyl chloride group is incorporated, it can serve as a reactive handle for subsequent synthetic steps or as a bioactive moiety in drug design .

- Environmental factors, such as temperature, solvent polarity, and pH, influence the compound’s reactivity and stability during reactions. For optimal results, reaction conditions should be carefully controlled .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Action Environment

properties

IUPAC Name |

2-chloro-6-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSIDPINTJZFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679236 |

Source

|

| Record name | 2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |

CAS RN |

1208075-25-5 |

Source

|

| Record name | 2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)